molecular formula C12H12N+ B189506 1-methyl-3-phenylpyridin-1-ium CAS No. 82540-43-0

1-methyl-3-phenylpyridin-1-ium

Cat. No.: B189506
CAS No.: 82540-43-0
M. Wt: 170.23 g/mol
InChI Key: CMJZRLIOGSSFJB-UHFFFAOYSA-N
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Description

1-methyl-3-phenylpyridin-1-ium is a quaternary ammonium compound belonging to the pyridinium class of chemicals. These compounds are characterized by a pyridine ring with a positively charged nitrogen atom. Pyridinium salts are widely recognized for their diverse applications in various fields, including chemistry, biology, and medicine. The specific compound, 1-methyl-3-phenylpyridinium, is notable for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-methyl-3-phenyl- typically involves the quaternization of pyridine derivatives. One common method is the reaction of 3-phenylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or acetonitrile .

Industrial Production Methods: Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-phenylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-methyl-3-phenylpyridin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridinium, 1-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows the compound to interact with negatively charged sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • Pyridinium, 1-methyl-4-phenyl-
  • Pyridinium, 1-methyl-2-phenyl-
  • Pyridinium, 1-ethyl-3-phenyl-

Comparison: 1-methyl-3-phenylpyridin-1-ium is unique due to its specific substitution pattern on the pyridine ring. This structural feature influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-methyl-3-phenylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJZRLIOGSSFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231838
Record name Pyridinium, 1-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82540-43-0
Record name Pyridinium, 1-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082540430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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